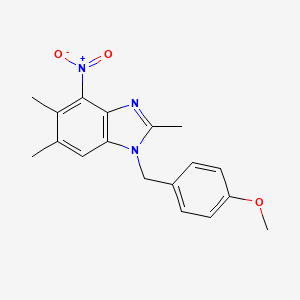

1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole

Overview

Description

1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole (CAS No. 338955-07-0) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.37 g/mol

- Purity : >90%

The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains:

| Bacterial Strain | Inhibition Concentration (μg/mL) |

|---|---|

| Bacillus subtilis | 62.5 |

| Clostridium tetani | 200 |

| Escherichia coli | >250 |

These findings suggest that this compound may also possess notable antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that benzimidazole derivatives can act as inhibitors of key enzymes involved in cancer progression:

- Topoisomerase Inhibition : Similar compounds have shown potent inhibition against topoisomerase IV and DNA gyrase, which are crucial for DNA replication in cancer cells.

A recent study evaluated the cytotoxic effects of related compounds against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| HepG2 | 7.01 |

These results indicate that modifications to the benzimidazole structure can enhance anticancer activity .

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several benzimidazole derivatives against a range of pathogens. The results indicated that modifications in the side chains significantly impacted the antimicrobial potency:

- Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria.

This aligns with the observed activity of this compound against similar strains .

Study on Cytotoxicity

Another study explored the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The findings highlighted that specific substitutions on the benzene ring could lead to significant increases in cytotoxicity:

- The presence of methoxy groups was associated with improved efficacy in inhibiting cell proliferation.

This suggests that this compound may exhibit similar properties due to its structural characteristics .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole has shown promise in the following areas:

- Antimicrobial Activity : Studies indicate that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. The nitro group in this compound may contribute to its efficacy against various pathogens .

- Anticancer Properties : Research has highlighted the potential of benzimidazole derivatives in cancer therapy. The compound's ability to interact with DNA and inhibit cell division makes it a candidate for further investigation as an anticancer agent .

- Enzyme Inhibition : Certain derivatives of benzimidazole have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial in cancer progression. This compound's structural features suggest it may possess similar inhibitory capabilities .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of benzimidazole derivatives are being explored for use in OLED technology. Their ability to emit light when excited makes them valuable for developing efficient display technologies .

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it useful for high-performance materials .

Analytical Chemistry

This compound can also serve as a reference standard in analytical chemistry due to its distinct spectral properties:

- Spectroscopy : Its unique absorption and emission spectra allow for the development of analytical methods for detecting and quantifying benzimidazole derivatives in various matrices .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of several benzimidazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that this compound induced apoptosis in cells through DNA intercalation mechanisms. Further investigations are needed to fully understand its pathway and efficacy compared to existing treatments.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11-9-16-17(18(12(11)2)21(22)23)19-13(3)20(16)10-14-5-7-15(24-4)8-6-14/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUOSKGDHHHKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.